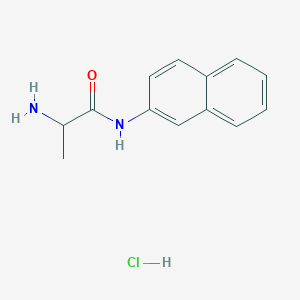

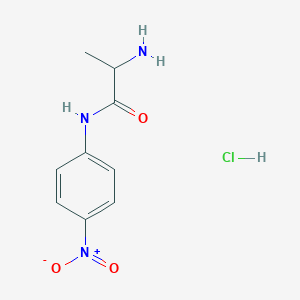

H-D-Ala-pna hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-D-Ala-pna hcl, also known as D-Alanine 4-nitroanilide hydrochloride, is a compound with the molecular weight of 245.67 . It is a chromogenic substrate for bacterial D-aminopeptidases .

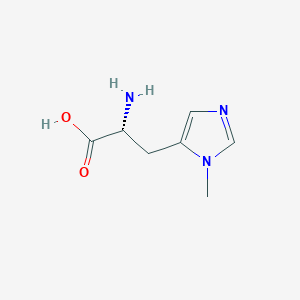

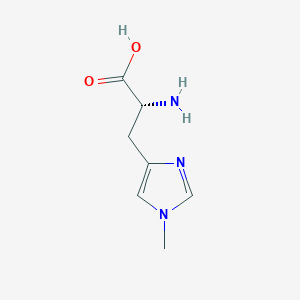

Molecular Structure Analysis

The molecular formula of H-D-Ala-pna hcl is C9H11N3O3.HCl . The InChI code is 1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H .Chemical Reactions Analysis

H-D-Ala-pna hcl is a substrate for bacterial D-aminopeptidases . These enzymes cleave the compound, leading to the release of 4-nitroaniline .Physical And Chemical Properties Analysis

H-D-Ala-pna hcl has a molecular weight of 245.67 . It is stored at room temperature .科学的研究の応用

1. Sensing and Detection Applications

A study by Dey et al. (2019) described the use of a hydrazide-based probe for selective sensing of metal ions and nitro explosives. This probe, while not directly H-D-Ala-pna hcl, illustrates the broader potential of related compounds in sensing applications.

2. Biological Activity and Binding

Research by Demange et al. (2001) explored the binding of peptides to human cyclophilin hCyp-18. They found that short peptides and para-nitroaniline (pNA) derivatives showed selective binding, suggesting a role for such compounds in studying protein interactions.

3. Structural Analysis in Peptide Nucleic Acids

The work by Cuesta-Seijo et al. (2012) on the crystal structure of a peptide nucleic acid (PNA) oligomer highlighted the importance of specific amino acids in stabilizing the structure of PNA, which is crucial in genetic research and diagnostics.

4. Use in Understanding Enzyme Specificity

Research by Av et al. (1987) utilized p-nitroanilides of amino acids and peptides to study the specificity of certain enzymes in the brain. This study underscores the role of these compounds in understanding enzymatic functions and interactions.

5. Application in Sensor Technology

Edwards et al. (2013) reported on the use of peptide-conjugated cellulose nanocrystals in developing sensors for human neutrophil elastase, highlighting how peptide-related technologies can contribute to medical diagnostics and monitoring Edwards et al., 2013.

6. Photodetection in Cancer Research

Lange et al. (1999) discussed the use of 5-aminolaevulinic acid in fluorescence photodetection in the human bladder, demonstrating the utility of amino acid derivatives in cancer diagnostics Lange et al., 1999.

7. Interaction with Metal Ions

Koleva et al. (2007) explored the interaction of a dipeptide with Au(III), showing the potential of peptides in studying metal interactions and possibly in applications like drug delivery and nanotechnology Koleva et al., 2007.

作用機序

Target of Action

H-D-Ala-pna hcl is primarily targeted towards bacterial D-aminopeptidases . These enzymes play a crucial role in bacterial cell walls, responsible for the cleavage of L-alanine from various peptides .

Mode of Action

The compound interacts with its targets by serving as a chromogenic substrate for bacterial D-aminopeptidases . This interaction results in the cleavage of L-alanine from various peptides, a process that is significant to gram-negative microbes .

Result of Action

The primary result of H-D-Ala-pna hcl’s action is the cleavage of L-alanine from various peptides . This process is facilitated by the compound’s interaction with bacterial D-aminopeptidases . The cleavage process changes the structure of the peptides, which could potentially influence various cellular processes.

Safety and Hazards

特性

IUPAC Name |

(2R)-2-amino-N-(4-nitrophenyl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXRLSXNWLNHQR-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Ala-pna hcl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。